Tenofovir diphosphate sodium salt
Description
Contextualization within Antiviral Nucleotide Analogs Research
Tenofovir (B777) diphosphate (B83284) belongs to the class of acyclic nucleotide reverse transcriptase inhibitors (NtRTIs). ontosight.aidrugbank.com Unlike nucleoside analogs, which require an initial phosphorylation step to become active, nucleotide analogs already possess a phosphonate (B1237965) group, simplifying their intracellular activation pathway. nih.govnih.gov TFV-DP is an analog of deoxyadenosine (B7792050) triphosphate (dATP), the natural substrate for viral reverse transcriptases. patsnap.comdrugbank.com Research in this area often involves comparative studies with other nucleoside and nucleotide analogs to understand structure-activity relationships, resistance profiles, and mechanisms of action.
Significance in Fundamental Antiviral Mechanism Studies
The primary importance of tenofovir diphosphate in fundamental research lies in its direct interaction with viral enzymes. It acts as a competitive inhibitor and a chain terminator of viral DNA synthesis. patsnap.comdrugbank.com By mimicking dATP, TFV-DP is incorporated into the growing viral DNA chain by reverse transcriptase. patsnap.com However, its acyclic structure lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the termination of DNA elongation and halting viral replication. patsnap.com This mechanism has been a cornerstone for studying the intricacies of viral polymerase function and the development of resistance mutations.
Evolution of Research Perspectives on Tenofovir Diphosphate Sodium Salt
Initial research on tenofovir diphosphate centered on its fundamental biochemistry and its potent inhibitory activity against HIV reverse transcriptase and HBV polymerase. caymanchem.comglpbio.com Over time, the focus expanded to include its intracellular pharmacology, with studies investigating the kinetics of its formation from various prodrugs and its long intracellular half-life, particularly in peripheral blood mononuclear cells (PBMCs) and red blood cells (RBCs). nih.govontosight.ainih.gov More recently, research has utilized TFV-DP as a critical biomarker for assessing adherence to antiretroviral therapy and pre-exposure prophylaxis (PrEP) regimens. nih.govnih.govnih.govnih.gov This shift reflects a broader understanding of the compound's clinical relevance beyond its direct antiviral effect. Furthermore, its potential activity against other viruses, such as SARS-CoV-2, has been investigated, although studies suggest it is not an effective inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). mdpi.com
Detailed Research Findings
Research has quantified the inhibitory activity and selectivity of tenofovir diphosphate against various viral and human polymerases. These findings are crucial for understanding its therapeutic window and potential for off-target effects.
Enzyme Inhibition and Selectivity
Tenofovir diphosphate demonstrates potent and selective inhibition of viral polymerases over human DNA polymerases. This selectivity is a key factor in its clinical utility.
| Enzyme | Inhibition Constant (Ki) | Reference |
| HIV Reverse Transcriptase (RNA-dependent) | 0.022 µM | caymanchem.comglpbio.com |
| HIV Reverse Transcriptase (DNA-dependent) | 1.55 µM | caymanchem.comglpbio.com |
| Hepatitis B Virus (HBV) Polymerase | 0.18 µM | caymanchem.comglpbio.com |
| Human DNA Polymerase α | 5.2 µM | caymanchem.comglpbio.com |
| Human DNA Polymerase β | 81.7 µM | caymanchem.comglpbio.com |
| Human Mitochondrial DNA Polymerase γ | 59.5 µM | caymanchem.comglpbio.com |
The data clearly indicates that tenofovir diphosphate is significantly more potent against the viral reverse transcriptases and polymerase compared to the human DNA polymerases, highlighting its specific antiviral action.
Intracellular Half-life
The prolonged intracellular presence of tenofovir diphosphate contributes to its efficacy with once-daily dosing.
| Cell Type | Half-life | Reference |
| Red Blood Cells (RBCs) | ~17 days | nih.govnih.gov |
| Peripheral Blood Mononuclear Cells (PBMCs) | ~4 days | nih.gov |
This long half-life, especially in red blood cells, has made TFV-DP an excellent long-term biomarker of medication adherence. nih.govexlibrisgroup.com
Properties
Molecular Formula |
C9H16N5Na2O10P32 |
|---|---|
Molecular Weight |
493.15 |
IUPAC Name |
(R)-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic diphosphoric anhydride, disodium salt |
InChI |
InChI=1S/C9H16N5O10P3.2Na/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;;/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12) |
InChI Key |
UVTVQFZBKQKROA-QYCVXMPOSA-N |
SMILES |
O=P(OP(OP(O)(O)=O)(O)=O)(O)CO[C@H](C)CN1C=NC2=C(N)N=CN=C21.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PMPApp, Tenofovir diphosphate sodium salt, TFV-DP |
Origin of Product |
United States |
Molecular and Cellular Biochemistry of Tenofovir Diphosphate Sodium Salt
Biosynthesis and Metabolic Pathways
Tenofovir (B777) diphosphate (B83284), the pharmacologically active form of tenofovir, is synthesized intracellularly from its prodrugs through a series of phosphorylation steps. This metabolic activation is crucial for its antiviral activity.
Intracellular Phosphorylation Cascades of Tenofovir Prodrugs
Tenofovir is administered as a prodrug, such as tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), to enhance its oral bioavailability. mdpi.com Once inside the body, these prodrugs undergo initial hydrolysis to form tenofovir. nih.gov As an adenosine (B11128) monophosphate analog, tenofovir then requires two sequential phosphorylation steps to become the active tenofovir diphosphate. nih.gov This process is carried out by host cell kinases. nih.gov
The conversion of tenofovir to its active diphosphate form is a critical step for its therapeutic effect. nih.gov Studies have shown that tenofovir is efficiently phosphorylated to tenofovir diphosphate in various cell types, including HepG2 cells and primary human hepatocytes. nih.govasm.org
Enzymatic Conversion by Nucleotide Kinases
The phosphorylation of tenofovir is a two-step process mediated by specific cellular enzymes. The first phosphorylation, converting tenofovir to tenofovir monophosphate, is catalyzed by adenylate kinase 2 (AK2) in peripheral blood mononuclear cells (PBMCs), as well as in vaginal and colorectal tissues. nih.gov
The second phosphorylation step, which converts tenofovir monophosphate to the active tenofovir diphosphate, is carried out by different kinases depending on the tissue. In PBMCs and vaginal tissue, pyruvate (B1213749) kinase muscle (PKM) and pyruvate kinase liver, red blood cell (PKLR) are responsible for this conversion. nih.gov In colorectal tissue, however, creatine (B1669601) kinase muscle (CKM) has been identified as the key enzyme. nih.gov Nucleoside diphosphate kinases are also involved in the formation of tenofovir diphosphate. smpdb.canih.gov
Structural Analogy and Conformational Analysis
Tenofovir diphosphate is a structural analog of deoxyadenosine (B7792050) triphosphate (dATP), the natural substrate for viral polymerases. mdpi.comsmpdb.ca This structural similarity allows it to compete with dATP for incorporation into newly synthesized viral DNA. mdpi.comsmpdb.ca
Structurally, tenofovir is an acyclic nucleoside phosphonate (B1237965). nih.gov The active form, tenofovir diphosphate, possesses a phosphonate group that mimics the triphosphate group of dATP. However, it lacks the 3'-hydroxyl group on the deoxyribose sugar moiety that is essential for forming the phosphodiester bond to elongate the DNA chain. mdpi.com This key structural difference is the basis for its mechanism of action as a chain terminator.
Interactions with Cellular Nucleotide Pools and Pathways
The intracellular activity of tenofovir diphosphate is influenced by its interactions with the host cell's natural nucleotide pools and metabolic pathways.
Substrate Mimicry of Deoxyadenosine Triphosphate
As an analog of dATP, tenofovir diphosphate competes with the natural nucleotide for binding to the active site of viral reverse transcriptase and DNA polymerase. mdpi.comsmpdb.cabiomol.com Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group prevents the addition of the next nucleotide, leading to chain termination and inhibition of viral replication. smpdb.ca
Research has shown that tenofovir diphosphate is a competitive inhibitor of HIV reverse transcriptase and hepatitis B virus (HBV) polymerase. biomol.comglpbio.com However, it is a weak inhibitor of human DNA polymerases α, δ, and ε, which contributes to its relatively low cellular toxicity. nih.govmedchemexpress.com The selectivity of tenofovir diphosphate for viral polymerases over host cell polymerases is a key factor in its therapeutic index.
Intracellular Stability and Half-Life Dynamics in Research Models
Tenofovir diphosphate exhibits a remarkably long intracellular half-life, which contributes significantly to its sustained antiviral effect. In peripheral blood mononuclear cells (PBMCs), the median intracellular half-life of tenofovir diphosphate has been reported to be approximately 150 hours. nih.gov Another study in HepG2 cells calculated a half-life of 95 ± 6 hours. asm.org More recent studies in dried blood spots (DBS) have shown an even longer median half-life of 17 days. nih.govnih.gov
This prolonged intracellular presence allows for less frequent dosing and contributes to the forgiveness of missed doses. The long half-life is attributed to the stability of the phosphonate bond and the slow elimination of the diphosphate from the cell. asm.org
Research Findings on Tenofovir Diphosphate
| Parameter | Finding | Cell/System Type | Reference |
| Intracellular Half-life | 150 hours (median) | Peripheral Blood Mononuclear Cells (PBMCs) | nih.gov |
| Intracellular Half-life | 95 ± 6 hours | HepG2 cells | asm.org |
| Intracellular Half-life | 17 days (median) | Dried Blood Spots (DBS) | nih.govnih.gov |
| Inhibition Constant (Ki) for HBV Polymerase | 0.18 µM | In vitro | nih.govasm.orgbiomol.comglpbio.com |
| Inhibition Constant (Ki) for HIV Reverse Transcriptase (RNA-dependent) | 0.022 µM | In vitro | biomol.comglpbio.commedchemexpress.commedchemexpress.com |
| Inhibition Constant (Ki) for HIV Reverse Transcriptase (DNA-dependent) | 1.55 µM | In vitro | biomol.comglpbio.commedchemexpress.commedchemexpress.com |
| Inhibition Constant (Ki) for human DNA polymerase α | 5.2 µM | In vitro | biomol.comglpbio.com |
| Inhibition Constant (Ki) for human DNA polymerase β | 81.7 µM | In vitro | biomol.comglpbio.com |
| Inhibition Constant (Ki) for human DNA polymerase γ | 59.5 µM | In vitro | biomol.comglpbio.com |
Mechanism of Action at the Molecular Level
Viral Reverse Transcriptase Inhibition Kinetics
Tenofovir (B777) diphosphate (B83284) functions as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate (dATP), for the active site of viral reverse transcriptase and polymerase enzymes. patsnap.comnih.gov Its structural similarity to dATP allows it to bind to the enzyme, but its unique acyclic nature prevents the continuation of DNA synthesis. patsnap.comnih.gov
Tenofovir diphosphate is a potent inhibitor of HIV reverse transcriptase (RT). nih.gov Enzymatic studies have determined that the inhibition constant (Ki) of tenofovir diphosphate for HIV RT is 0.16 μM. nih.gov This value is comparable to the Michaelis constant (Km) of the natural substrate, dATP, which is 0.33 μM, indicating a strong competitive inhibition. nih.gov The ratio of the Ki for tenofovir diphosphate to the Km for dATP is approximately 0.34, highlighting its efficiency as an inhibitor of HIV RT. nih.gov
| Compound | Constant | Value (µM) | Reference |
|---|---|---|---|
| Tenofovir Diphosphate | Ki | 0.16 | nih.gov |
| dATP (natural substrate) | Km | 0.33 | nih.gov |
Similar to its action against HIV RT, tenofovir diphosphate is a competitive inhibitor of HBV polymerase. nih.gov The inhibition constant (Ki) for HBV polymerase has been determined to be 0.18 μM. nih.gov This is noteworthy as it is 2.1-fold lower than the Km of the natural substrate, dATP, for HBV polymerase, which is 0.38 μM. nih.gov This demonstrates the high affinity of tenofovir diphosphate for the HBV enzyme. nih.govnih.gov
| Compound | Constant | Value (µM) | Reference |
|---|---|---|---|
| Tenofovir Diphosphate | Ki | 0.18 | nih.gov |
| dATP (natural substrate) | Km | 0.38 | nih.gov |
DNA Chain Termination Mechanisms
The primary mechanism by which tenofovir diphosphate exerts its antiviral effect is through the termination of the growing viral DNA chain. patsnap.comnih.gov This occurs after the molecule is incorporated into the DNA strand by the viral polymerase.
Tenofovir is an acyclic nucleotide analogue, meaning it lacks the conventional deoxyribose sugar ring found in natural nucleotides. nih.gov Crucially, it does not have a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond that links successive nucleotides in a DNA chain. patsnap.com Once tenofovir diphosphate is incorporated into the nascent viral DNA, the absence of this 3'-hydroxyl group makes it impossible for the polymerase to add the next nucleotide, leading to an immediate and irreversible halt in DNA synthesis. patsnap.compatsnap.com
Computational studies and structural analyses have provided insights into the binding of tenofovir diphosphate to viral polymerases. plos.orgresearchgate.net The (R)-enantiomer of tenofovir binds with high affinity to the active site of HBV reverse transcriptase. plos.orgnih.gov This binding can induce subtle conformational changes in the enzyme. Furthermore, studies have shown that tenofovir can occupy different pockets within the nucleotide-binding region of the HBV reverse transcriptase compared to the natural substrate, dATP. plos.org These specific binding characteristics and the resulting conformational adjustments contribute to its potent inhibitory effect.
Specificity for Viral Enzymes versus Host Cellular Polymerases
A critical feature of an effective antiviral agent is its selectivity for viral targets over host cellular machinery, which minimizes toxicity. patsnap.com Tenofovir diphosphate demonstrates a significantly weaker interaction with human cellular DNA polymerases compared to viral polymerases. patsnap.comnih.gov
Research has shown that tenofovir diphosphate is a weak inhibitor of human DNA polymerases α, δ, and ε. nih.gov The incorporation of tenofovir diphosphate into DNA by these cellular polymerases is approximately 1,000-fold less efficient than the incorporation of the natural substrate, dATP. nih.gov The inhibitory potential of tenofovir diphosphate against these human polymerases is at least 10-fold weaker than that of other nucleotide analogues like adefovir (B194249) diphosphate. nih.gov This pronounced selectivity is a key factor in the clinical utility of tenofovir, as it ensures that the primary impact is on viral replication with minimal interference with the host's cellular processes. patsnap.comnih.gov
Differential Interaction with Human DNA Polymerases α, β, and γ
A critical aspect of tenofovir diphosphate's clinical utility is its selective interaction with viral reverse transcriptase over human DNA polymerases. drugbank.com Research has shown that tenofovir diphosphate is a weak inhibitor of human DNA polymerases α, β, and γ. diff.orgnih.gov
Studies using rat DNA polymerases α, δ, and ε* demonstrated that tenofovir diphosphate is a weak inhibitor, with Ki values significantly higher than the Km values for the natural substrate, dATP. nih.gov Specifically, the ratio of the inhibition constant (Ki) for tenofovir diphosphate to the Michaelis constant (Km) for dATP was 10.2 for polymerase α. nih.govnih.gov Furthermore, the incorporation of tenofovir diphosphate into DNA by these polymerases was found to be about 1,000-fold less efficient than that of dATP. nih.govnih.gov The Km values for tenofovir diphosphate were 350-fold higher than for dATP with polymerase α. nih.govnih.gov
It has also been established that tenofovir diphosphate is a poor inhibitor and substrate for human DNA polymerase β and mitochondrial DNA polymerase γ. nih.gov This low affinity for human polymerases, including the mitochondrial polymerase γ, is a key factor in the drug's safety profile, distinguishing it from some other nucleoside reverse transcriptase inhibitors that can cause mitochondrial toxicity by inhibiting this enzyme. nih.govnih.govfrontiersin.org
Table 1: Comparative Inhibition of DNA Polymerases by Tenofovir Diphosphate
| Enzyme | Organism | Inhibition Strength | Key Findings |
| DNA Polymerase α | Rat | Weak | Ki/Km (dATP) ratio of 10.2. nih.govnih.gov |
| DNA Polymerase β | Human | Poor | Poor inhibitor and substrate. nih.gov |
| DNA Polymerase γ | Human | Poor | Poor inhibitor and substrate. diff.orgnih.gov |
| HIV Reverse Transcriptase | Virus | Strong | Ki/Km (dATP) ratio of 0.34. nih.gov |
Molecular Basis of Selective Antiviral Activity
The selective antiviral activity of tenofovir diphosphate is rooted in its significantly higher affinity for viral reverse transcriptase compared to human DNA polymerases. nih.govnih.gov Pre-steady-state kinetic analyses have revealed that tenofovir diphosphate is a potent inhibitor of HIV-1 reverse transcriptase, with a substrate specificity constant (kpol/Kd) similar to that of ddATP and only about five-fold lower than that of the natural substrate, dATP. nih.gov
In stark contrast, its inhibitory activity against human DNA polymerases is markedly weaker. nih.gov For instance, the ratio of the inhibition constant for tenofovir diphosphate to the Michaelis constant for dATP for HIV reverse transcriptase is 0.34, indicating strong inhibition. nih.gov This is substantially lower than the ratios observed for rat DNA polymerases α, δ, and ε*, which were 10.2, 10.2, and 15.2, respectively, signifying much weaker inhibition. nih.govnih.gov
The molecular basis for this selectivity lies in the structural differences between the active sites of viral reverse transcriptase and human DNA polymerases. nih.govplos.org Computational modeling and in silico studies have shown that tenofovir diphosphate binds with significantly higher affinity to the nucleotide-binding pocket of HBV reverse transcriptase than adefovir, another nucleotide analog. nih.govplos.org This enhanced binding affinity, coupled with the structural constraints of the viral enzyme, contributes to the potent and selective inhibition of viral replication. nih.gov The incorporation of tenofovir diphosphate into the viral DNA by HIV reverse transcriptase is only about six-fold less efficient than the incorporation of dATP, whereas for cellular DNA polymerases, this efficiency is approximately three orders of magnitude lower. nih.gov This differential efficiency of incorporation and subsequent chain termination is the cornerstone of tenofovir diphosphate's selective antiviral action. patsnap.comnih.govnih.gov
Prodrug Strategies and Intracellular Activation Research
Design Principles of Tenofovir (B777) Prodrugs
The core principle behind tenofovir prodrugs is to increase lipophilicity to facilitate passive diffusion across cell membranes. Once inside the target cell, the prodrug is designed to be efficiently converted to tenofovir, which is then phosphorylated to its active form, tenofovir diphosphate (B83284) (TFV-DP). The design aims to maximize intracellular concentrations of the active metabolite while minimizing systemic exposure to the parent drug, tenofovir, to reduce potential off-target toxicities. nih.govoup.com
Tenofovir disoproxil fumarate (B1241708) (TDF) is a first-generation prodrug of tenofovir. nih.gov It is a bis-isoproxil ester of tenofovir, a design that significantly enhances its lipophilicity and oral bioavailability. nih.govasm.org The disoproxil moiety is designed to be rapidly hydrolyzed in the plasma by esterases, releasing tenofovir into the systemic circulation. nih.govnih.gov While this design improves oral absorption, the rapid conversion in the plasma leads to high circulating levels of tenofovir. nih.govnih.gov This widespread systemic distribution is associated with potential renal and bone toxicities. nih.gov
The development of TDF was a critical step in making tenofovir a viable oral antiviral agent. nih.gov It is a fumarate salt of the tenofovir disoproxil prodrug. nih.gov Following oral administration, TDF is absorbed and quickly converted to tenofovir. oup.com However, the prodrug itself has poor stability in human plasma, with a half-life of less than a minute, and is often undetectable in plasma samples shortly after administration. nih.gov Despite its transient nature, the administration of TDF leads to significantly higher intracellular concentrations of the active metabolite, tenofovir-diphosphate, in lymphoid cells compared to direct administration of tenofovir. nih.gov
Tenofovir alafenamide (TAF), formerly known as GS-7340, is a second-generation phosphonamidate prodrug of tenofovir designed to improve upon TDF. nih.govresearchgate.net The design principle of TAF focuses on increasing plasma stability to allow for more efficient delivery of tenofovir into target cells, such as hepatocytes and lymphocytes, before being converted to the active drug. oup.comresearchgate.net TAF is more stable in plasma than TDF, which means that a greater proportion of the intact prodrug reaches the target cells. oup.comnih.gov
This enhanced stability and targeted intracellular conversion result in significantly lower systemic plasma concentrations of tenofovir compared to TDF, by approximately 90%. nih.govoup.com Consequently, TAF can achieve higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), in target cells at a much lower oral dose equivalent of tenofovir. nih.govoup.com This improved delivery mechanism is designed to reduce off-target exposure and the associated renal and bone toxicities seen with TDF. nih.gov TAF's design as a phosphonamidate makes it a substrate for specific intracellular enzymes, leading to its preferential activation within target tissues. nih.gov
Intracellular Metabolic Activation Pathways
The conversion of tenofovir prodrugs into the pharmacologically active tenofovir diphosphate is a multi-step process that occurs within the target cells. This intracellular activation is crucial for the antiviral efficacy of the medication.
The initial step in the intracellular activation of tenofovir prodrugs involves the hydrolytic cleavage of the ester or amide bond to release an intermediate metabolite. Carboxylesterases are key enzymes in this process. For Tenofovir Alafenamide (TAF), the hydrolysis of the ester bond is a critical determinant of its intracellular activation efficiency. mdpi.com
Following the initial hydrolysis of the prodrug, the released tenofovir must undergo two successive phosphorylation steps to become the active antiviral agent, tenofovir diphosphate (TFV-DP). frontiersin.orgnih.govnih.gov Because tenofovir is a phosphonate (B1237965) analog, it already contains the equivalent of the first phosphate (B84403) group, thus bypassing the initial phosphorylation step required for nucleoside analogs. frontiersin.orgnih.govnih.gov
The first phosphorylation of tenofovir to tenofovir monophosphate (TFV-MP) is catalyzed by cellular adenylate kinases, with the mitochondrial isoform AK2 being more efficient than the cytoplasmic AK1. nih.gov The second phosphorylation step, the conversion of TFV-MP to the active TFV-DP, can be carried out by several nucleoside diphosphate kinases (NDPKs), including pyruvate (B1213749) kinase (PK) and creatine (B1669601) kinase (CK). nih.gov Research indicates that PK may be primarily responsible for this conversion in peripheral blood mononuclear cells (PBMCs) and vaginal tissue, while CK appears to be the key enzyme in colon tissue. nih.gov This active TFV-DP then acts as a competitive inhibitor of the viral reverse transcriptase and as a chain terminator when incorporated into viral DNA. nih.gov
Impact of Prodrugs on Intracellular Tenofovir Diphosphate Concentrations in Research Models
The different design strategies of TDF and TAF have a direct and significant impact on the resulting intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), as demonstrated in various research models.
TAF consistently leads to higher intracellular TFV-DP concentrations in target cells, such as peripheral blood mononuclear cells (PBMCs) and hepatocytes, compared to TDF. oup.comnih.gov In one study involving patients who switched from a TDF-containing regimen to a TAF-containing regimen, plasma tenofovir concentrations decreased by 90%, while the cell-associated TFV-DP concentrations increased by 2.41-fold. nih.gov Another study reported that TAF produced 6.7- to 7.3-fold higher TFV-DP levels in PBMCs compared to TDF across different adherence levels. researchgate.net
The table below summarizes findings from a study comparing the steady-state concentrations (Css) of TFV-DP in PBMCs for TAF and TDF at different dosing frequencies.
Data adapted from a study comparing TFV-DP concentrations in PBMCs for TAF and TDF at varying adherence levels. researchgate.net
In preclinical models using HBV-positive HepG2.2.15 cells, both TAF and another prodrug, tenofovir amibufenamide (TMF), provided persistent increases in TFV-DP levels over 24 hours, whereas TDF reached its peak at 12 hours. frontiersin.orgnih.gov Furthermore, in rats, TAF resulted in a 2.48 times higher exposure of TFV-DP in the liver compared to TDF. frontiersin.org This efficient loading of target cells is a key advantage of the TAF prodrug design, allowing for potent antiviral activity at a lower dose and with reduced systemic exposure. frontiersin.orgnih.govoup.com
The table below shows a comparison of tenofovir (TFV) plasma concentrations and intracellular tenofovir diphosphate (TFV-DP) concentrations in patients after switching from TDF to TAF.
Data from a study of 30 participants who switched from a TDF-containing to a TAF-containing regimen. nih.gov
Enzymatic Selectivity and Interaction Studies
Kinetic Characterization with Viral Polymerases
Tenofovir (B777) diphosphate (B83284) (TFV-DP) acts as a potent competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate (dATP), for viral polymerases. plos.org Its mechanism involves competing for the active site of the enzyme and, upon incorporation into the growing viral DNA chain, causing termination of DNA synthesis due to the absence of a 3'-hydroxyl group. oup.com
Kinetic studies have quantified the inhibitory activity of TFV-DP against both human immunodeficiency virus (HIV) reverse transcriptase (RT) and hepatitis B virus (HBV) polymerase. For HIV-1 RT, TFV-DP exhibits a strong inhibitory constant (Kᵢ), with reported values of approximately 0.16 µM and an IC₅₀ (half-maximal inhibitory concentration) of 0.1 µM. nih.gov The Kᵢ value is comparable to the Michaelis constant (Kₘ) for the natural substrate dATP (0.33 µM), indicating a high affinity of the inhibitor for the enzyme. nih.gov
Similarly, against HBV polymerase, TFV-DP is a potent competitive inhibitor with a Kᵢ of 0.18 µM, which is lower than the Kₘ for dATP (0.38 µM), signifying that TFV-DP has a slightly higher affinity for the HBV polymerase than the natural substrate. nih.govnih.gov This competitive inhibition is the core mechanism by which tenofovir suppresses HBV replication. nih.govresearchgate.net The primary resistance mechanism against tenofovir involves mutations in the viral polymerase, such as the K65R mutation in HIV RT, which reduces the rate of TFV-DP incorporation compared to the wild-type enzyme. nih.gov
Comparative Enzymology with Host Cellular Enzymes
A critical aspect of the pharmacological profile of tenofovir diphosphate is its significantly lower affinity for host cellular DNA polymerases, which is fundamental to its safety profile. plos.org TFV-DP is a weak inhibitor of mammalian DNA polymerases α, β, δ, and ε, as well as mitochondrial DNA polymerase γ (pol γ). researchgate.netresearchgate.netnih.gov Toxicity associated with some nucleoside reverse transcriptase inhibitors (NRTIs) has been linked to the inhibition of pol γ, which is solely responsible for mitochondrial DNA (mtDNA) replication. nih.govasm.org
Studies comparing the inhibitory activity of TFV-DP against human polymerases have shown substantially higher Kᵢ values compared to those for viral polymerases. For instance, the Kᵢ values for TFV-DP against DNA polymerases α and β are 5.2 µM and 81.7 µM, respectively. caymanchem.com Further studies in rat models showed that the Kᵢ values for polymerases α, δ, and ε were more than 10-fold higher than the Kₘ values for dATP. researchgate.netnih.gov Specifically, the ratios of Kᵢ for TFV-DP to the Kₘ for dATP were 10.2 for polymerase α, 10.2 for polymerase δ, and 15.2 for polymerase ε. researchgate.netnih.gov
The selectivity of TFV-DP is most pronounced in its interaction with mitochondrial DNA polymerase γ. The Kᵢ for TFV-DP against pol γ is 59.5 µM, which is over 300 times higher than its Kᵢ for HIV-1 RT and HBV polymerase. caymanchem.com This poor inhibition of pol γ means that TFV-DP is less likely to interfere with mitochondrial DNA synthesis, a factor that distinguishes it from some other NRTIs. researchgate.netnih.gov The incorporation efficiency of TFV-DP by pol γ into mitochondrial DNA is minimal, reported to be around 0.06% compared to the natural nucleotide. researchgate.net
| Human DNA Polymerase | Kᵢ (µM) | Selectivity Index (Kᵢ human pol / Kᵢ HIV RT) | Reference |
|---|---|---|---|
| Polymerase α | 5.2 | ~33 | caymanchem.com |
| Polymerase β | 81.7 | ~511 | caymanchem.com |
| Polymerase δ | 10.2 (Kᵢ/Kₘ ratio) | N/A | researchgate.netnih.gov |
| Polymerase ε | 15.2 (Kᵢ/Kₘ ratio) | N/A | researchgate.netnih.gov |
| Mitochondrial Polymerase γ | 59.5 | ~372 | caymanchem.com |
Allosteric Modulation and Conformational Changes Induced by Binding
While the primary mechanism of action for tenofovir diphosphate is competitive inhibition at the polymerase active site, the binding event itself and interactions with other inhibitors can involve conformational changes within the enzyme. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric pocket approximately 10 Å away from the catalytic site of HIV-1 RT, are known to induce both short-range and long-range distortions in the enzyme's structure. nih.govnih.govnih.gov These changes can indirectly affect the binding and efficacy of NRTIs like tenofovir. For example, the binding of the NNRTI efavirenz (B1671121) can facilitate small changes within the polymerase active site, which may influence the excision of an incorporated tenofovir molecule. nih.gov
Crystal structure analysis of HIV-1 RT in complex with a DNA template-primer and tenofovir diphosphate provides direct insight into the binding conformation. These studies have revealed that after incorporation into the DNA primer, the tenofovir nucleotide can adopt multiple conformations within the active site. nih.govresearchgate.net In one conformation, the tenofovir molecule stacks with the preceding primer residue but does not form a standard Watson-Crick base pair with the template. researchgate.net In another observed conformation, the adenine (B156593) base is flipped out by approximately 180 degrees. researchgate.net This conformational flexibility within the active site is a key aspect of its interaction with the polymerase. Unlike some other NRTIs, tenofovir's structure lacks extensions or 'handles' that protrude beyond the normal substrate envelope, which may be a reason why certain resistance mechanisms that affect other drugs are less effective against it. nih.gov Modeling studies of HBV reverse transcriptase suggest that tenofovir diphosphate binds in a small pocket near the catalytically critical YMDD motif. plos.org
Synergistic and Antagonistic Interactions with Other Nucleotide Analogs at the Enzymatic Level
The combination of tenofovir with other nucleoside/nucleotide analogs is a cornerstone of antiretroviral therapy, and the nature of their interactions at the enzymatic level can be synergistic, additive, or antagonistic.
In contrast, interactions with other drugs can be more complex. Co-administration of tenofovir with didanosine (B1670492) leads to a significant increase in plasma levels of didanosine. nih.gov This interaction is not due to direct enzymatic synergy at the polymerase but is thought to result from the inhibition of the cellular enzyme purine (B94841) nucleotide phosphorylase by tenofovir's metabolites, which affects didanosine's metabolism. nih.gov While not a direct enzymatic interaction at the polymerase, this highlights the complex interplay between different nucleotide analogs within the cell. The combination of tenofovir (as TDF) with lamivudine (B182088), another NRTI, is also widely used and has been shown to be highly efficacious in suppressing both HIV and HBV, with the intracellular concentrations of their respective active metabolites correlating with viral suppression. nih.gov
| Compound Name |
|---|
| (R)-9-[2-(phosphonomethoxypropyl)adenine] |
| 3TC |
| Adefovir (B194249) |
| Adefovir dipivoxil |
| Atazanavir |
| AZT |
| Cidofovir |
| Darunavir |
| Deoxyadenosine 5'-triphosphate |
| Didanosine |
| Efavirenz |
| Emtricitabine |
| Emtricitabine triphosphate |
| Lamivudine |
| Lopinavir |
| Penciclovir |
| Rilpivirine |
| Ritonavir |
| Stavudine |
| Tenofovir |
| Tenofovir alafenamide |
| Tenofovir diphosphate |
| Tenofovir disoproxil fumarate (B1241708) |
| Zalcitabine |
| Zidovudine (B1683550) |
Mechanisms of Viral Resistance to Tenofovir Diphosphate
Molecular Basis of Reverse Transcriptase Mutations (e.g., K65R Substitution)
The most well-characterized mutation conferring resistance to tenofovir (B777) is the K65R substitution in the HIV-1 reverse transcriptase. nih.govresearchgate.netnih.gov This mutation involves the change of a lysine (B10760008) (K) amino acid to an arginine (R) at codon 65 of the RT enzyme. nih.gov The K65 residue is located in the finger's subdomain of the p66 subunit of RT and plays a crucial role in the binding of the incoming nucleotide substrate. mdpi.com
Crystal structures of the K65R mutant RT in complex with tenofovir diphosphate (B83284) (TFV-DP) have revealed the molecular basis of this resistance. The substitution of the smaller lysine with the bulkier arginine residue, along with the adjacent Arg72, creates a stacked guanidinium (B1211019) platform. nih.govresearchgate.netnih.govrcsb.org This platform sterically hinders the binding of tenofovir diphosphate to the active site of the enzyme, restricting the conformational flexibility required for efficient nucleotide incorporation. nih.govresearchgate.netnih.govrcsb.org This structural change leads to a decrease in the rate of incorporation of tenofovir diphosphate compared to the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). nih.govnih.gov
The K65R mutation is selected in patients undergoing antiretroviral therapy containing tenofovir disoproxil fumarate (B1241708) (TDF) or other nucleoside analog RT inhibitors like abacavir (B1662851) and didanosine (B1670492). nih.govresearchgate.net While it is the primary mutation associated with tenofovir resistance, its prevalence can be influenced by the specific antiretroviral regimen and the HIV-1 subtype. oup.comnih.gov
Other mutations, though less common, can also contribute to tenofovir resistance. The Q151M mutation, when present with other mutations, can cause low-level resistance. nih.gov Additionally, thymidine (B127349) analog mutations (TAMs), which are typically associated with resistance to zidovudine (B1683550) and stavudine, can, in certain combinations (≥3 TAMs including M41L or L210W), reduce the susceptibility to tenofovir. oup.comnih.gov
Enzymatic Characterization of Mutant Polymerases
The K65R mutation significantly alters the enzymatic properties of the HIV-1 reverse transcriptase. Biochemical studies have demonstrated that the mutant enzyme exhibits a reduced ability to incorporate tenofovir diphosphate into the growing viral DNA chain. nih.govnih.gov
Pre-steady-state kinetic analyses have provided detailed insights into the enzymatic mechanism of resistance. The K65R mutation leads to a dramatic decrease in the rate of incorporation (kpol) of tenofovir diphosphate, often by more than 20-fold, while having a more modest effect on the incorporation of the natural substrate, dATP (around a 4.5-fold decrease). nih.gov This differential effect on the incorporation of the drug versus the natural nucleotide is the primary basis for the resistance phenotype. The binding affinity (Kd) for dATP is not significantly changed by the K65R mutation. nih.gov
The K65R RT shows a 5.8-fold increased ratio of the inhibitor binding constant to the substrate binding constant (Ki/Km) for tenofovir diphosphate compared to dATP, indicating a decreased ability of the mutant enzyme to incorporate the drug relative to the natural substrate. nih.gov This reduced incorporation efficiency is a hallmark of the K65R mutant polymerase. nih.gov
Table 1: Pre-Steady State Kinetic Parameters for dATP and Tenofovir-DP Incorporation by Wild-Type and K65R HIV-1 RT
| Enzyme | Substrate/Inhibitor | Kd (μM) | kpol (s-1) | Fold Change in kpol (vs. WT) |
| Wild-Type | dATP | 5.2 | 125 | - |
| K65R | dATP | 6.1 | 28 | 4.5-fold decrease |
| Wild-Type | Tenofovir-DP | 3.9 | 100 | - |
| K65R | Tenofovir-DP | 4.8 | <5 | >20-fold decrease |
| Data compiled from multiple studies and may show slight variations. nih.gov |
Cross-Resistance Profiles at the Molecular Level
The K65R mutation is known to confer cross-resistance to several other nucleoside reverse transcriptase inhibitors (NRTIs), with the notable exception of zidovudine (AZT). nih.govnih.gov Viruses with the K65R mutation show reduced susceptibility to abacavir, didanosine, stavudine, lamivudine (B182088), and emtricitabine. nih.govnih.gov
The molecular basis for this broad cross-resistance lies in the altered active site of the K65R mutant RT. The steric hindrance caused by the arginine at position 65 affects the binding and incorporation of other NRTIs in a manner similar to its effect on tenofovir diphosphate.
Interestingly, there is a complex interplay between the K65R mutation and other resistance mutations. For instance, the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, can increase the susceptibility of the virus to tenofovir. researchgate.neti-base.info When both K65R and M184V mutations are present, the virus exhibits increased susceptibility to tenofovir compared to a virus with K65R alone. nih.govresearchgate.net This phenomenon is due to the M184V mutation partially restoring the conformation of the active site, thereby improving the binding of tenofovir diphosphate.
Conversely, there is an antagonistic relationship between the K65R mutation and TAMs. The presence of K65R can hypersensitize the virus to AZT, while the presence of TAMs can reduce the fitness of viruses containing the K65R mutation. mdpi.com This mutual antagonism explains why these two resistance pathways rarely coexist in the same viral population. aidsmap.com
Table 2: Cross-Resistance Profile of the K65R Mutation
| Nucleoside Reverse Transcriptase Inhibitor | Effect of K65R Mutation |
| Tenofovir | Resistance |
| Abacavir | Resistance |
| Didanosine | Resistance |
| Stavudine | Resistance |
| Lamivudine | Resistance |
| Emtricitabine | Resistance |
| Zidovudine (AZT) | No cross-resistance / Hypersusceptibility |
Strategies for Overcoming Resistance in Preclinical Development
Overcoming resistance to tenofovir is a key focus of ongoing research and development. Several strategies are being explored in preclinical and clinical settings to combat the effects of resistance mutations like K65R.
One major strategy is the development of novel prodrugs of tenofovir with improved pharmacokinetic profiles. Tenofovir alafenamide (TAF) is a newer prodrug that achieves higher intracellular concentrations of tenofovir diphosphate in target cells compared to the older prodrug, tenofovir disoproxil fumarate (TDF). i-base.infostanford.edu These higher intracellular concentrations can help to overcome the reduced incorporation efficiency of the K65R mutant RT, making TAF more effective against some tenofovir-resistant strains in vitro. i-base.info
Another approach involves the development of new NRTIs with different resistance profiles. 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a potent NRTI in preclinical development, has shown hypersusceptibility against viruses with the K65R mutation. nih.gov The mechanism for this appears to be a significant decrease in the excision of the incorporated EFdA by the K65R mutant RT. nih.gov
Combination therapy with drugs that have opposing resistance profiles is also a critical strategy. The combination of tenofovir with agents like islatravir, where the K65R mutation increases sensitivity to islatravir, presents a high genetic barrier to the development of resistance. mdpi.com Similarly, the known interaction between the M184V and K65R mutations, where M184V can resensitize the virus to tenofovir, informs the design of effective combination regimens. researchgate.netmdpi.com
Finally, the development of topical microbicides containing tenofovir, alone or in combination with other antiretrovirals like elvitegravir, is being explored for pre-exposure prophylaxis (PrEP). nih.gov These formulations aim to deliver high local concentrations of the drug at the site of potential viral entry, which may help to overcome the effects of transmitted drug-resistant viruses. nih.gov
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Quantification of Tenofovir (B777) Diphosphate (B83284) and Metabolites
Chromatographic methods are the cornerstone for the selective and sensitive quantification of tenofovir diphosphate. These techniques separate the analyte of interest from other cellular components, allowing for accurate measurement.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) and its common variant, Reversed-Phase HPLC (RP-HPLC), are widely used for the determination of tenofovir and its prodrugs in pharmaceutical formulations and biological fluids like plasma and urine. nih.govresearchgate.netsdiarticle4.comnih.govresearchgate.netcore.ac.uk In RP-HPLC, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.netnih.gov
For the analysis of tenofovir, UV detection is frequently employed, with a wavelength typically set around 260 nm. researchgate.netsdiarticle4.comcore.ac.uk The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.govcore.ac.uk Gradient elution, where the composition of the mobile phase is changed during the analysis, can be used to achieve optimal separation of multiple analytes. nih.gov
A significant challenge in the analysis of tenofovir diphosphate using traditional RP-HPLC is its high polarity, which leads to poor retention on nonpolar stationary phases. uct.ac.za To overcome this, alternative chromatographic strategies are often necessary for the direct quantification of TFV-DP.
Table 1: Examples of HPLC and RP-HPLC Methods for Tenofovir Analysis
| Analyte(s) | Matrix | Column | Mobile Phase | Detection | Linearity Range | Reference |
| Tenofovir, Creatinine | Urine, Plasma | Zorbax SB C-18 | 0.015 mol L⁻¹ Phosphate Buffer (pH 7.4) and Acetonitrile (gradient) | UV (260 nm for Tenofovir, 234 nm for Creatinine) | 10.0–300.0 µg mL⁻¹ (Tenofovir in urine), 0.5–5 µg mL⁻¹ (Tenofovir in plasma) | nih.gov |
| Tenofovir Disoproxil Fumarate (B1241708) | Pharmaceutical Formulations, Human Plasma | CLC C18 | Acetonitrile:Water (75:25) | UV (259 nm) | 0.2–10 µg/ml | researchgate.net |
| Tenofovir | Pharmaceutical Formulations | C18 | 20 mM KH₂PO₄ | UV (260 nm) | 10-60 µg mL-1 | sdiarticle4.com |
| Tenofovir Disoproxil Fumarate, Lamivudine (B182088), Efavirenz (B1671121) | Tablet Dosage Form | Kromasil C18 | Methanol and Phosphate Buffer (pH 5.0) (70:30 v/v) | UV (254 nm) | 1–6 μg/ml (TDF and Lamivudine), 2–12 μg/ml (Efavirenz) | nih.gov |
| Tenofovir | Nanomedicine | Bridge™ C18 | Not specified | Not specified | 0.1–10 μg/mL | researchgate.net |
| Tenofovir Disoproxil Fumarate | Pure Form, Pharmaceutical Formulation | Hyper ODS2 C18 | Methanol and Phosphate Buffer (90:10) | UV (260 nm) | 20-110 µg/ml | core.ac.uk |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) and higher pressures compared to traditional HPLC. This results in faster analysis times, improved resolution, and increased sensitivity. nih.govrjptonline.orgimpactfactor.orgscispace.com UPLC is often coupled with mass spectrometry for highly selective and sensitive quantification of tenofovir and its metabolites. nih.gov
For instance, a UPLC method has been developed for the simultaneous determination of tenofovir and amoxicillin (B794) using a C18 column and a mobile phase of methanol and phosphate buffer. rjptonline.org This method demonstrated a short run time of less than 4 minutes and achieved low limits of detection. rjptonline.org UPLC has also been employed to develop stability-indicating methods for the simultaneous estimation of tenofovir disoproxil fumarate in combination with other antiretroviral drugs. impactfactor.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and specificity. mdpi.comresearchgate.net This technique is particularly well-suited for the direct quantification of the highly polar tenofovir diphosphate in complex biological samples like whole blood, plasma, and peripheral blood mononuclear cells (PBMCs). mdpi.comresearchgate.netnih.gov
Several LC-MS/MS methods have been developed to overcome the challenges associated with TFV-DP analysis. mdpi.comuct.ac.za Strategies include:
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent to retain and separate highly polar analytes like TFV-DP. mdpi.comresearchgate.netnih.gov
Anion Exchange Chromatography: This approach utilizes a stationary phase with positively charged groups to retain negatively charged molecules like TFV-DP, allowing for their separation based on charge. uct.ac.za
A novel micro-LC-MS/MS method has been described for the simultaneous determination of tenofovir and tenofovir diphosphate in whole blood and plasma. mdpi.comresearchgate.netnih.gov This method employed an amino stationary phase and HILIC mode for separation, achieving low limits of quantification (0.25 ng/mL for TFV and 0.5 ng/mL for TFV-DP in blood). mdpi.comnih.gov Another direct LC-MS/MS assay for TFV-DP in dried blood spots utilized an anion exchange column with a pH gradient to improve separation. uct.ac.za
Table 2: Key Parameters of a Validated micro-LC-MS/MS Method for Tenofovir and Tenofovir Diphosphate in Whole Blood
| Parameter | Tenofovir (TFV) | Tenofovir Diphosphate (TFV-DP) |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 0.5 ng/mL |
| Linearity Range | 0.25–256 ng/mL | 0.5–512 ng/mL |
| Accuracy | 91.63–109.18% | 91.63–109.18% |
| Precision (%RSD) | 2.48–14.08% | 2.48–14.08% |
| Data sourced from a study describing a novel micro-LC-MS/MS method. mdpi.comnih.gov |
Enzymatic and Activity-Based Assays
Enzymatic and activity-based assays offer an alternative approach to chromatographic methods for the quantification of nucleotide analogs like tenofovir diphosphate. These assays measure the biological activity of the drug, providing a functional assessment of its concentration.
REverSe TRanscrIptase Chain Termination (RESTRICT) Assay for Nucleotide Analog Concentrations
The REverSe TRanscrIptase Chain Termination (RESTRICT) assay is a novel enzymatic method for the rapid measurement of intracellular nucleotide analog concentrations, including tenofovir diphosphate. researchgate.netnih.govnih.govnih.gov The principle of the RESTRICT assay is based on the inhibition of HIV reverse transcriptase (RT) activity by the drug metabolite. nih.govnih.gov
The assay involves diluting a patient's blood sample in water to lyse red blood cells and release intracellular TFV-DP. researchgate.netnih.gov This diluted sample is then added to a master mix containing a DNA template, primers, deoxynucleotide triphosphates (dNTPs), recombinant HIV-1 RT, and an intercalating dye. nih.govnih.gov The amount of DNA synthesis is measured by the fluorescence of the intercalating dye. nih.gov In the presence of high concentrations of TFV-DP, DNA synthesis is terminated, resulting in low fluorescence. nih.gov Conversely, low concentrations of TFV-DP allow for extensive DNA synthesis and produce a high fluorescence signal. researchgate.net
RESTRICT assay results have shown a strong correlation with TFV-DP concentrations measured by the gold-standard LC-MS/MS method. researchgate.netnih.gov This assay can accurately classify dried blood spot samples into different adherence benchmark concentrations. researchgate.netoup.com The RESTRICT assay represents a promising tool for therapeutic drug monitoring and adherence assessment, offering a simpler and more rapid alternative to LC-MS/MS. researchgate.netnih.govnih.gov
Polymerase Inhibition Assays
The mechanism of action of tenofovir diphosphate involves the inhibition of viral polymerases, specifically HIV reverse transcriptase and HBV DNA polymerase. patsnap.comdrugbank.compatsnap.comnih.gov Polymerase inhibition assays are used to study the interaction of TFV-DP with these enzymes and to determine its inhibitory potency.
Tenofovir diphosphate acts as a competitive inhibitor with respect to the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). patsnap.comnih.gov It competes with dATP for incorporation into the growing viral DNA chain. patsnap.com Once incorporated, TFV-DP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA synthesis and viral replication. patsnap.compatsnap.com
Studies have also investigated the inhibitory effect of tenofovir diphosphate on cellular DNA polymerases (α, δ, and ɛ). These assays have shown that TFV-DP is a weak inhibitor of these host cell enzymes. nih.gov For example, the Ki (inhibition constant) values for TFV-DP were found to be significantly higher than the Km (Michaelis constant) values for dATP for rat DNA polymerases α, δ, and ɛ. nih.gov Furthermore, the incorporation of TFV-DP into DNA by these cellular polymerases was found to be much less efficient than the incorporation of dATP. nih.gov This selectivity for viral reverse transcriptase over cellular DNA polymerases is a key factor in the safety profile of tenofovir. patsnap.com
Table 3: Inhibitory Activity of Tenofovir Diphosphate on Rat DNA Polymerases
| DNA Polymerase | Ki (PMPApp) / Km (dATP) | Km (PMPApp) / Km (dATP) |
| Polymerase α | 10.2 | 350 |
| Polymerase δ | 10.2 | 2,155 |
| Polymerase ɛ* | 15.2 | 187 |
| Data from a study on the interaction of tenofovir diphosphate with rat DNA polymerases. nih.gov PMPApp refers to tenofovir diphosphate. |
Sample Preparation Techniques for Complex Biological Matrices in Research
The accurate quantification of tenofovir diphosphate (TFV-DP), the active intracellular metabolite of tenofovir, in complex biological matrices is critical for research purposes, particularly in pharmacokinetic and adherence studies. Given its high polarity and intracellular nature, sophisticated sample preparation techniques are required to isolate TFV-DP from interfering substances in matrices like whole blood, plasma, and dried blood spots (DBS).
A common approach for whole blood and plasma involves a multi-step process to remove proteins and other interfering components. One validated micro-liquid-chromatography-mass spectrometry (micro-LC-MS/MS) method utilizes a clean-up step with hexane (B92381) to eliminate lipophilic compounds, followed by protein precipitation with an organic solvent. mdpi.comnih.govresearchgate.net For plasma samples specifically, protein precipitation can be achieved using a methanol/water mixture. researchgate.net
Due to the presence of phosphatases in blood that can degrade TFV-DP, stabilization of the analyte is a crucial first step. The use of a stabilizing agent like 1.25% ammonia (B1221849) has been shown to be effective and compatible with LC-MS/MS workflows by minimizing metabolite breakdown. mdpi.com
For dried blood spots, which offer a less invasive sampling method, sample preparation involves extracting the analyte from the DBS punches. One direct LC-MS/MS method uses three 3 mm DBS punches per sample, which then undergo a specific extraction procedure before analysis. uct.ac.za Another novel approach for whole blood aims to simplify the process by using specialized membrane filters to separate plasma and salts, which can interfere with ionization in mass spectrometry. nih.gov The retained blood cells are then lysed for direct analysis, significantly reducing sample processing time. uct.ac.zanih.gov
Regardless of the specific matrix, the goal of sample preparation is to produce a clean extract that minimizes matrix effects, ensures the stability of the highly polar TFV-DP, and allows for sensitive and accurate detection by analytical instruments. mdpi.comuct.ac.za
Method Validation for Research Applications (Linearity, Precision, Accuracy, Sensitivity)
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. For the quantification of tenofovir diphosphate in research settings, validation is typically performed according to guidelines from regulatory bodies and demonstrates the method's linearity, precision, accuracy, and sensitivity.
Linearity The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For TFV-DP, linearity is established across a range of concentrations relevant for adherence and pharmacokinetic studies.
A direct mass spectrometry method demonstrated a strong linear relationship (R² = 0.9962) when compared against a validated LC-MS/MS method. nih.gov
An LC-MS/MS method for TFV-DP in dried blood spots was validated over a concentration range of 50–6400 fmol/punch. uct.ac.za
Another method for direct quantification in whole blood established a calibration curve from 171 fmol/punch to 3416 fmol/punch. nih.gov
Precision Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (%CV).
A validated micro-LC-MS/MS method for TFV-DP in whole blood reported precision values between 2.48% and 14.08%. mdpi.comnih.govresearchgate.net
In a direct MS analysis, quality control (QC) samples at two different concentrations showed RSD values of 5.3% and 5.2%. nih.gov
For methods analyzing tenofovir prodrugs, intra- and inter-assay precision studies demonstrated %CVs of ≤ 14.4%. johnshopkins.edu
Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies or by comparing results to a certified reference material.
The accuracy for a micro-LC-MS/MS method in whole blood ranged from 91.63% to 109.18%. mdpi.comnih.govresearchgate.net
A direct MS method reported accuracy for two QC samples, with deviations from the nominal value of 23.4% for the lower concentration QC and 14.6% for the higher concentration QC. nih.gov
Sensitivity The sensitivity of an analytical method is a measure of its ability to detect and quantify low concentrations of the analyte. The lower limit of quantification (LLOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
A micro-LC-MS/MS method achieved an LLOQ of 0.5 ng/mL for TFV-DP in blood. mdpi.comnih.govresearchgate.net
A direct LC-MS/MS assay developed for TFV-DP in dried blood spots had an LLOQ of 50 fmol/punch. uct.ac.za
Table 1: Summary of Method Validation Parameters for Tenofovir Diphosphate (TFV-DP)
| Parameter | Method | Matrix | Value |
|---|---|---|---|
| Linearity | Direct MS | Whole Blood | R² = 0.9962 |
| LC-MS/MS | Dried Blood Spots | 50 - 6400 fmol/punch | |
| Precision (%RSD) | Micro-LC-MS/MS | Whole Blood | 2.48% - 14.08% |
| Direct MS | Whole Blood | 5.2% - 5.3% | |
| Accuracy | Micro-LC-MS/MS | Whole Blood | 91.63% - 109.18% |
| Direct MS | Whole Blood | 14.6% - 23.4% deviation | |
| Sensitivity (LLOQ) | Micro-LC-MS/MS | Blood | 0.5 ng/mL |
Table of Compounds
| Compound Name |
|---|
| Tenofovir diphosphate sodium salt |
| Tenofovir diphosphate |
| Tenofovir |
| Tenofovir disoproxil fumarate |
| Tenofovir alafenamide fumarate |
| Emtricitabine |
| Cabotegravir |
| Tenofovir monophosphate |
| Atenolol |
| Propranolol |
| Verapamil |
| Quinidine |
| Indinavir |
| Ritonavir |
| Amprenavir |
| Nelfinavir |
| Atazanavir |
Theoretical and Computational Research on Tenofovir Diphosphate Sodium Salt
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as tenofovir (B777) diphosphate (B83284), and a target protein at the atomic level.
Molecular docking studies have been instrumental in elucidating the binding mechanism of tenofovir and its analogs. These simulations predict the preferred orientation of the molecule when bound to a protein's active site to form a stable complex. The primary goal is to calculate the binding affinity, often represented as a binding free energy score. A lower binding energy indicates a higher binding affinity. For instance, in a study designing new tenofovir analogs for HIV infection, molecular modeling was used to create seven new molecules by modifying the R group of tenofovir. researchgate.net Docking these molecules into the HIV-1 reverse transcriptase protein identified the analog with the minimum binding energy as the most promising lead molecule. researchgate.net
| Molecule | R Group Modification | Binding Free Energy (kcal/mol) | Binding Affinity |
|---|---|---|---|
| Ligand 1 | -OH | -5.718459 | Maximum |
| Ligand 2 | -Cl | Data Not Specified | Lower |
| Ligand 3 | -Br | Data Not Specified | Lower |
| Ligand 4 | -CF3 | Data Not Specified | Lower |
| Ligand 5 | -CH2OH | Data Not Specified | Lower |
| Ligand 6 | -CF2OH | Data Not Specified | Lower |
| Ligand 7 | -H | Data Not Specified | Lower |
Following docking, molecular dynamics (MD) simulations are often employed to study the stability and conformational changes of the ligand-protein complex over time. nih.gov These simulations provide insights into the dynamic nature of the binding. For example, MD simulations have been used to study the interaction of tenofovir disoproxil fumarate (B1241708) (TDF) with the CTLA-4 protein complex, revealing that TDF can induce significant conformational changes, which is indicative of its inhibitory activity. nih.govnih.gov The simulations, performed with programs like YASARA Dynamic, analyze root mean square displacement and fluctuation to confirm the stability of the bound complex. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical approaches that attempt to correlate the chemical structure of compounds with their biological activity. nih.govwikipedia.org These models are fundamental in drug discovery for predicting the activity of untested molecules and optimizing lead compounds. longdom.org
A QSAR study involves:
Data Set Collection : A series of compounds with known chemical structures and measured biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation : Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules (e.g., molecular weight, lipophilicity, electronic properties), are calculated. longdom.org
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors to the biological activity. chemmethod.com
Validation : The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov
In the context of tenofovir, QSAR has been applied to understand how modifications to its basic structure affect its anti-HIV activity. researchgate.net By analyzing a series of tenofovir analogs, QSAR models can identify which structural features are most important for potent inhibitory activity. chemmethod.com This allows researchers to prioritize the synthesis of new compounds that are predicted to have enhanced efficacy. For example, a QSAR model could reveal that increasing the hydrophobicity or altering the electronic properties of a specific part of the molecule leads to a predictable increase in its ability to inhibit a target enzyme.
| Analog | Structural Descriptor (Example) | Experimental Activity (-log(EC₅₀)) | Predicted Activity (from QSAR model) |
|---|---|---|---|
| Analog A | Descriptor Value X1 | Y1 | Calculated Y'1 |
| Analog B | Descriptor Value X2 | Y2 | Calculated Y'2 |
| Analog C | Descriptor Value X3 | Y3 | Calculated Y'3 |
| New Analog D | Descriptor Value X4 | Unknown | Predicted Y'4 |
In Silico Prediction of Enzyme Binding and Specificity
These predictive models are typically based on the principle of chemical and physical similarity. They use large databases of known enzyme-substrate interactions to train machine learning algorithms, often using multiple linear regression. nih.gov When a new molecule like tenofovir diphosphate is presented as a query, the model compares its structural and chemical features to the known substrates in its database. Based on this similarity, it calculates a probability score for the query molecule being a substrate for each enzyme in the database. nih.gov
The performance of these models is evaluated using metrics such as the Area Under the Curve (AUC), sensitivity, and specificity. A study detailing such a model reported high performance, with an AUC of 0.896 on its training data and 0.746 on a test dataset, demonstrating its ability to predict enzymatic reactions with significant accuracy. nih.gov Such tools can be invaluable in early-stage drug development to forecast potential metabolic routes for new nucleotide analogs, complementing traditional experimental approaches. nih.gov
| Dataset | AUC | Sensitivity | Specificity | MCC |
|---|---|---|---|---|
| Test Dataset (Overall) | 0.746 | 0.171 | 0.976 | 0.106 |
| Test Dataset (CYP450 Enzymes Only) | Not Specified | 0.213 | 0.944 | 0.234 |
AUC: Area Under the Curve; MCC: Matthews Correlation Coefficient. Higher values indicate better predictive performance.
Theoretical Implications for Novel Nucleotide Analog Design
The theoretical and computational research on tenofovir diphosphate has profound implications for the rational design of new and improved nucleotide analogs. These in silico methods provide a foundational framework for creating next-generation therapeutics with enhanced potency and specificity.
Molecular docking and QSAR studies are central to this design process. By simulating the binding of various modified structures of tenofovir, researchers can identify which chemical groups are crucial for stabilizing the interaction with the target enzyme's active site. researchgate.net The calculation of binding free energies allows for the ranking of potential drug candidates before they are synthesized, saving significant time and resources. researchgate.net
A key principle in the design of nucleotide analogs is their ability to compete with natural substrates. nih.gov Tenofovir diphosphate functions by competing with the natural deoxyadenosine (B7792050) 5'-triphosphate (dATP) for incorporation into viral DNA by reverse transcriptase. nih.govmdpi.com Computational models help to refine the analog's structure to maximize its binding affinity for the viral polymerase while minimizing its interaction with human polymerases, thereby increasing its therapeutic index.
Furthermore, structural modeling is crucial for understanding why certain analogs may be ineffective against specific viral enzymes. For example, modeling studies demonstrated that the active metabolites of tenofovir fit poorly into the active site of the SARS-CoV-2 RNA-dependent-RNA polymerase (RdRp), explaining their lack of activity against that virus. mdpi.com This predictive capability is invaluable, as it prevents the pursuit of non-viable drug candidates and guides the design of molecules tailored to the specific structural features of a target enzyme. mdpi.com
In essence, theoretical research provides a detailed molecular blueprint that guides medicinal chemists in designing novel nucleotide analogs with optimized binding, enhanced activity, and greater selectivity.
Future Directions and Emerging Research Avenues
Exploration of Tenofovir (B777) Diphosphate (B83284) Analogs with Modified Selectivity
A primary goal in the development of new antiviral agents is to improve their selectivity for viral enzymes over host cell polymerases, thereby increasing the therapeutic index. Research into tenofovir diphosphate analogs is actively pursuing this objective through chemical modifications of the parent molecule.
One promising approach involves the synthesis of lipophilic prodrugs of tenofovir's mono- and diphosphate forms. nih.gov These modifications are designed to enhance cell membrane permeability and achieve higher intracellular concentrations of the active diphosphate metabolite. nih.gov For instance, researchers have developed dialkylated diphosphate analogues of (R)-PMPA (tenofovir) that demonstrate significant anti-HIV efficacy. nih.gov In primer extension assays, these derivatives acted as substrates for HIV reverse transcriptase (RT) but were not incorporated by human polymerase γ, indicating a high degree of selectivity. nih.gov One specific dialkylated monophosphate derivative showed a 326-fold improvement in activity against HIV-2 in certain cell lines compared to the parent tenofovir. nih.gov
Another strategy focuses on phosphonamidate conjugates of tenofovir. By attaching amino acids or fatty ester hydrocarbon chains to the phosphonate (B1237965) group, researchers have created derivatives with enhanced anti-HIV activity. mdpi.com For example, certain disubstituted ester alanine (B10760859) phosphonamidate conjugates of tenofovir demonstrated significantly higher inhibition of HIV infection in vitro than the parent drug. mdpi.com This approach aims to circumvent the low bioavailability of traditional phosphate-substituted analogs, which is often limited by their negative charges. mdpi.com
The table below summarizes the activity of selected tenofovir analogs from recent research findings.
| Analog Type | Modification | Target Virus | Key Finding |
| Dialkylated (R)-PMPA-MP | Lipophilic alkyl groups on monophosphate | HIV-2 | 326-fold improved activity compared to (R)-PMPA in CEM/TK- cells. nih.gov |
| Dialkylated (R)-PMPA-DP | Lipophilic alkyl groups on diphosphate | HIV-1/2 | Acted as a substrate for HIV-RT but not for human polymerase γ. nih.gov |
| Phosphonamidate Conjugate | Heptanolyl ester alanine with naphthol oleate | HIV-1 | Showed 79.0% inhibition of HIV infection at 100 ng/mL, compared to 35% for parent Tenofovir. mdpi.com |
| Tetradecanoyl TAF Conjugate | Fatty acyl amide conjugate of Tenofovir Alafenamide | HIV-1 | Exhibited 99.6% inhibition of HIV infection at 100 ng/mL, comparable to Tenofovir Alafenamide (TAF). mdpi.com |
These studies highlight a dynamic field of research where novel analogs of tenofovir are continuously being designed and evaluated to achieve greater potency and selectivity, promising more effective and safer antiviral therapies in the future.
Advanced Delivery Systems for Targeted Intracellular Accumulation in Research Models
The efficacy of tenofovir is dependent on the intracellular concentration of its active form, tenofovir diphosphate (TFV-DP). nih.gov Consequently, a significant area of research is the development of advanced delivery systems designed to increase the targeted accumulation of the drug within specific cells and tissues, particularly viral reservoirs. researchgate.net These systems aim to maximize antiviral activity while minimizing systemic exposure and associated toxicities. nih.gov
Nanotechnology offers a versatile platform for creating sophisticated drug delivery vehicles. Polymeric nanoparticles, liposomes, and nanoemulsions are being explored to encapsulate tenofovir and its prodrugs. nih.govmdpi.com For example, nanoparticles made from biocompatible and biodegradable polymers like poly(epsilon-caprolactone) (PCL) have been used to encapsulate tenofovir disoproxil fumarate (B1241708) (TDF). researchgate.net These nanoparticle formulations have shown enhanced potency against HIV-1 in vitro compared to the free drug. researchgate.net Similarly, tenofovir-tethered gold nanoparticles have been synthesized, demonstrating a 15-fold higher anti-HIV-1 reverse transcriptase activity than native tenofovir and the ability to reach various tissues that can act as HIV reservoirs. researchgate.net
Long-acting (LA) delivery systems, such as implants, are another major focus. researchgate.net These systems are designed for the sustained and predictable release of antiretroviral drugs over extended periods, which can improve adherence to prevention and treatment regimens. mdpi.com Reservoir-style implants containing tenofovir alafenamide (TAF) have been shown to maintain sustained levels of TFV-DP in peripheral blood mononuclear cells (PBMCs) for over 80 days in animal models. mdpi.com Other advanced delivery formats under investigation include vaginal films and rings, which can deliver tenofovir topically for pre-exposure prophylaxis (PrEP). frontiersin.org
The following table details various delivery systems being investigated for tenofovir and its prodrugs.
| Delivery System | Drug Form | Research Model | Key Outcome |
| Gold Nanoparticles (AuNPs) | Tenofovir (TFV) | In vivo (animal models) | ~15-fold higher anti-HIV RT activity; enhanced biodistribution to tissue reservoirs. researchgate.net |
| PCL Nanoparticles | Tenofovir Disoproxil Fumarate (TDF) | In vitro | Enhanced antiviral potency against HIV-1 infection compared to free TDF. researchgate.net |
| Reservoir-Style Implant | Tenofovir Alafenamide (TAF) | Rhesus Macaques | Sustained TFV-DP levels in PBMCs for over 83 days. mdpi.com |
| Vaginal Film | Tenofovir (TFV) | Non-human Primates | Efficient drug release and confirmed pharmacological activity in ex vivo HIV-1 challenge. frontiersin.org |
These advanced delivery strategies hold considerable promise for optimizing the pharmacokinetic profile of tenofovir, leading to more effective and user-friendly options for both HIV treatment and prevention.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
The advent of high-throughput "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to understand the complex interactions between tenofovir diphosphate and the host cell. Integrating these multi-omics datasets allows for a systems-level view of the drug's mechanism of action, potential for resistance, and off-target effects. mdpi.com This holistic approach can uncover novel biomarkers and therapeutic targets, paving the way for more personalized medicine. nih.govaustraliansciencejournals.com
By combining different layers of biological data, researchers can construct comprehensive molecular networks that illustrate how tenofovir diphosphate perturbs cellular pathways. mdpi.com For example, integrating genomic data with intracellular drug concentrations can help identify genetic factors that influence tenofovir accumulation and efficacy. researchgate.net Pharmacokinetic-pharmacodynamic (PKPD) models that link plasma drug levels, intracellular active metabolites (TFV-DP), and the endogenous deoxynucleoside triphosphate (dNTP) pools are a key application. figshare.com One such study revealed that TFV-DP inhibits the production of deoxyadenosine (B7792050) triphosphate (dATP), providing a quantitative understanding of its competitive interaction at the molecular level. figshare.com
Multi-omics analysis is also crucial for investigating the mechanisms of drug resistance. By comparing the proteomic and transcriptomic profiles of drug-sensitive and drug-resistant viral strains, scientists can identify the specific mutations and pathway alterations that confer resistance. nih.gov This knowledge is vital for developing next-generation inhibitors that can overcome these resistance mechanisms.
The table below outlines how different omics data can be applied to deepen the understanding of tenofovir diphosphate.
| Omics Type | Application to Tenofovir Research | Potential Insights |
| Genomics/Transcriptomics | Identifying genetic variants (e.g., in transporters) that affect drug uptake and metabolism. Analyzing changes in gene expression in response to drug exposure. | Understanding inter-individual variability in drug response. Identifying pathways affected by the drug. |
| Proteomics | Quantifying changes in protein expression and post-translational modifications. Identifying protein-protein interactions involving viral or host enzymes. | Elucidating mechanisms of action and off-target effects. Discovering biomarkers of efficacy or toxicity. |
| Metabolomics | Measuring changes in intracellular metabolite pools, particularly dNTPs. | Quantifying the competitive inhibition of reverse transcriptase. Understanding the metabolic impact on host cells. |
| Multi-Omics Integration | Combining data from all levels to build comprehensive models of drug action and resistance. | Revealing complex biological networks and identifying key drivers of drug efficacy and resistance. nih.govyoutube.com |
The integration of multi-omics data represents a paradigm shift in pharmacology, moving from a single-target focus to a systems-level understanding of drug effects. For tenofovir diphosphate, this approach promises to yield critical insights that will guide the development of more effective and personalized antiviral strategies.
Development of Novel Research Tools and Probes Based on Tenofovir Diphosphate Structure
The unique structure of tenofovir diphosphate, as an acyclic nucleoside phosphonate, makes it an excellent scaffold for the design of novel chemical probes and research tools. These tools are instrumental for studying the intricate details of viral replication, enzyme kinetics, and drug-target interactions in real-time.
One area of development is the creation of fluorescently labeled analogs of tenofovir diphosphate. By attaching a fluorophore to the molecule, researchers can visualize its uptake, intracellular trafficking, and localization within living cells using advanced microscopy techniques. These probes can help answer critical questions about how the drug reaches its site of action and whether it accumulates in specific subcellular compartments, such as the nucleus or mitochondria.
Another application is the synthesis of affinity-based probes to identify and characterize the proteins that interact with tenofovir diphosphate. These probes are typically designed with a reactive group that can covalently bind to the active site of a target enzyme, such as HIV reverse transcriptase, or other off-target proteins. After binding, the protein-probe complex can be isolated and identified using mass spectrometry, providing a detailed map of the drug's interactome within the cell.
Furthermore, modified tenofovir diphosphate analogs can be used in the development of novel high-throughput screening assays. For instance, analogs can be designed to produce a detectable signal (e.g., fluorescence or luminescence) upon their incorporation into a DNA strand by a polymerase. Such assays would enable the rapid screening of large compound libraries to identify new inhibitors of viral polymerases or to characterize the activity of known enzymes with greater precision. This approach has been used to develop micro-LC-MS/MS methods for the direct quantification of TFV-DP in various biological matrices, which is crucial for therapeutic drug monitoring and adherence assessment. nih.gov
The development of these specialized research tools is essential for advancing our fundamental understanding of antiretroviral therapy and for the discovery of next-generation drugs with improved therapeutic profiles.
Q & A
Q. What is the biochemical mechanism by which tenofovir diphosphate inhibits viral replication in HIV and HBV?
Tenofovir diphosphate (TFV-DP) acts as a competitive inhibitor of viral polymerases. It competes with the natural substrate deoxyadenosine 5'-triphosphate (dATP) for incorporation into nascent viral DNA during replication. Upon incorporation, TFV-DP causes chain termination due to its acyclic ribose structure, halting viral DNA elongation. This mechanism is critical for its antiretroviral activity against both HIV reverse transcriptase and HBV polymerase .
Q. How is tenofovir diphosphate synthesized intracellularly from prodrug formulations like tenofovir disoproxil fumarate (TDF)?
TDF undergoes hydrolysis by esterases in the gut, liver, and plasma to release tenofovir. Cellular uptake of tenofovir is followed by phosphorylation via cytoplasmic kinases, first to tenofovir monophosphate and then to the active diphosphate form. The slow elimination of TFV-DP (half-life: 3–7 days in PBMCs, 17 days in RBCs) allows cumulative intracellular accumulation, making it a marker for long-term adherence .
Q. What methodologies are employed to quantify tenofovir diphosphate concentrations in biological samples?
TFV-DP is commonly measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dried blood spots (DBS) and peripheral blood mononuclear cells (PBMCs) are key matrices:
- DBS : Provides a non-invasive method for adherence monitoring, with TFV-DP concentrations reflecting cumulative exposure (e.g., baseline: ~1,500 fmol/punch; elevated levels during drug interactions: >6,000 fmol/punch) .
- PBMCs : Isolated via density gradient centrifugation, intracellular TFV-DP is quantified to assess tissue-specific pharmacokinetics (e.g., vaginal protection thresholds: >1,100 fmol/10⁶ cells in macaques) .
Advanced Research Questions
Q. How do drug interactions with HCV therapies (e.g., sofosbuvir/ledipasvir) alter tenofovir diphosphate pharmacokinetics?
Sofosbuvir and ledipasvir inhibit intestinal P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), increasing systemic absorption of tenofovir disoproxil fumarate. This results in elevated TFV-DP concentrations in PBMCs (up to 17.8-fold in DBS) and plasma. However, accelerated renal clearance and potential tubular toxicity risks necessitate monitoring during co-administration .
Q. What preclinical models elucidate tissue-specific distribution and efficacy of tenofovir diphosphate?
- SHIV-infected macaques : Implant-based delivery systems (e.g., tenofovir alafenamide implants) maintain sustained TFV-DP levels in vaginal tissue (100% protection at 1,100–1,900 fmol/10⁶ PBMCs). Rectal efficacy, however, shows variability, suggesting tissue-specific pharmacokinetic barriers .
- Humanized mouse models : Used to study TFV-DP penetration into lymphoid and genital tissues, critical for HIV pre-exposure prophylaxis (PrEP) optimization .
Q. Can tenofovir diphosphate concentrations in dried blood spots predict future virologic failure in HIV patients?
TFV-DP in DBS is a predictive biomarker:
Q. How do tenofovir diphosphate concentrations in PBMCs correlate with renal toxicity risks?
Elevated TFV-DP levels (e.g., due to drug interactions) may increase renal proximal tubule exposure, linked to mitochondrial toxicity and Fanconi syndrome. While short-term studies show no significant creatinine clearance (CLCR) decline, prolonged high concentrations (>10,000 fmol/punch in DBS) in patients with baseline renal impairment warrant caution .
Q. Why do tenofovir diphosphate concentrations in PBMCs show variable predictive power for rectal versus vaginal protection in PrEP studies?
Despite similar PBMC concentrations, rectal efficacy is lower due to mucosal differences:
- Vaginal tissue has higher TFV-DP retention and lower enzymatic degradation.
- Rectal mucosa exhibits faster drug clearance and variable permeability, necessitating localized delivery strategies for optimal protection .
Methodological Considerations
- Contradictory Data : TFV-DP levels in PBMCs during boosted vs. unboosted regimens show baseline discrepancies (e.g., 1,912 vs. 1,279 fmol/punch) but no consistent interaction effects, highlighting variability in pharmacokinetic study design .
- Analytical Validation : LC-MS/MS protocols must account for matrix effects (e.g., hematocrit in DBS) and intracellular protein binding to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
